molecular formula C10H16N2.1/2C2H2O4 B213103 1,4-Benzenediamine, N,N-diethyl-, ethanedioate (2:1) CAS No. 62637-92-7

1,4-Benzenediamine, N,N-diethyl-, ethanedioate (2:1)

Cat. No. B213103
CAS RN: 62637-92-7
M. Wt: 418.5 g/mol
InChI Key: JJEXNPALAITIMN-UHFFFAOYSA-N
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Description

“1,4-Benzenediamine, N,N-diethyl-, ethanedioate (2:1)” is a pale yellow or grey to light brown crystalline compound . It has the molecular formula C10H16N2. 1 /2C2H2O4 .


Molecular Structure Analysis

The molecular structure of “1,4-Benzenediamine, N,N-diethyl-” is represented by the formula C10H16N2 . The molecular weight is 164.2474 .


Physical And Chemical Properties Analysis

This compound appears as a pale yellow or grey to light brown crystalline powder . It has a density of approximately 1.1832 (rough estimate), a melting point of 145-150 °C (lit.), and a boiling point of 261ºC at 760 mmHg . It is stable under normal temperatures and pressures .

Scientific Research Applications

1. Industrial Applications and Chemical Properties

1,4-Benzenediamine and its derivatives exhibit diverse industrial applications due to their chemical properties. Phenylenediamines, a category including 1,4-benzenediamines, are aromatic amines with significant utility in manufacturing polymers like polyurethanes and polyamides. Notably, these compounds display great versatility in polymer manufacturing, contributing to products with remarkable tensile strength. Their distinctive chemistry also finds applications in photography and the dye industry, serving as antioxidants and antiozonants in rubbers and plastics. However, the purity and stability of these compounds are crucial, as they tend to darken on exposure to air and are highly soluble in hot water. Their toxicity is a concern, but this can be mitigated through appropriate substitutions, particularly on the nitrogen atoms (Layer, 2000).

2. Corrosion Inhibition and Chemical Reactivity

A detailed theoretical study of bipyrazolic-type organic compounds, including N1,N1-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] N4,N4-dimethyl-1,4-benzenediamine, was conducted to understand their potential as corrosion inhibitors. The study employed density functional theory (DFT) and found that parameters such as EHOMO, ELUMO, gap energy, electronegativity, global hardness, and electron transfer fractions are pivotal in determining the compounds' effectiveness as inhibitors. The findings are consistent with experimental data, underscoring the compounds' potential in corrosion inhibition (Wang et al., 2006).

3. Crystal Structures and Channel Inclusion Compounds

The structure of new host molecules that form channel inclusion compounds has been studied, focusing on compounds such as 1,3-benzenediamine,N,N′-bis(4,6-dichloro-1,3,5-triazine-2-yl). These host molecules are synthesized and packed in crystal lattices to create channels that can house guest molecules like methanol, ethanol, and ethyl acetate. The structural features and packing methodologies of these compounds highlight their potential in material science, particularly in creating inclusion compounds with specific functionalities (Fridman et al., 2006).

4. Inhibitors and Complex Formation in Organic Synthesis

Investigations into the reactions of certain organic compounds with nitrogen-containing binucleophiles, such as 1,4-benzenediamine, have revealed intricate pathways leading to the formation of fused N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamides and other complex molecules. These pathways, involving recyclization and intermediate product formation, demonstrate the compounds' utility in organic synthesis and the potential for creating new, valuable chemical entities (Britsun et al., 2009).

Safety And Hazards

This compound is considered hazardous. It is fatal if swallowed and causes skin and eye irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding dust formation . In case of ingestion or contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

4-N,4-N-diethylbenzene-1,4-diamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H16N2.C2H2O4/c2*1-3-12(4-2)10-7-5-9(11)6-8-10;3-1(4)2(5)6/h2*5-8H,3-4,11H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEXNPALAITIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N.CCN(CC)C1=CC=C(C=C1)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93-05-0 (Parent)
Record name N,N-Diethyl-p-phenylenediamine hemioxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062637927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0069597
Record name Bis(N,N-diethylbenzene-p-diamine) oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0069597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Benzenediamine, N,N-diethyl-, ethanedioate (2:1)

CAS RN

62637-92-7
Record name N,N-Diethyl-p-phenylenediamine hemioxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062637927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N1,N1-diethyl-, ethanedioate (2:1)
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Record name Bis(N,N-diethylbenzene-p-diamine) oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0069597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(N,N-diethylbenzene-p-diamine) oxalate
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Record name N,N-DIETHYL-P-PHENYLENEDIAMINE HEMIOXALATE
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